Methyl 3-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate
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Overview
Description
Methyl 3-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate typically involves multiple steps. One common method includes the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with methyl 3-bromomethylbenzoate under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The thiol group in the thiadiazole ring can be oxidized to form disulfides or sulfoxides.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be employed.
Substitution: Bases like potassium carbonate (K2CO3) or sodium hydride (NaH) are commonly used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while reduction of a nitro group can produce an amine.
Scientific Research Applications
Methyl 3-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of other complex molecules and can be used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-mercapto-1,3,4-thiadiazole: Another thiadiazole derivative with similar structural features.
5-Amino-1,3,4-thiadiazole-2-thiol: A precursor in the synthesis of various thiadiazole-based compounds.
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate: A compound with a similar ester functional group but different heterocyclic ring.
Uniqueness
Methyl 3-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate is unique due to its specific combination of functional groups and the presence of the thiadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H11N3O2S2 |
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Molecular Weight |
281.4 g/mol |
IUPAC Name |
methyl 3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzoate |
InChI |
InChI=1S/C11H11N3O2S2/c1-16-9(15)8-4-2-3-7(5-8)6-17-11-14-13-10(12)18-11/h2-5H,6H2,1H3,(H2,12,13) |
InChI Key |
ISVCZLYILCSHKG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CSC2=NN=C(S2)N |
Origin of Product |
United States |
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